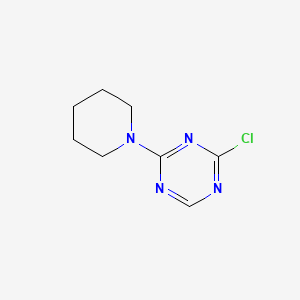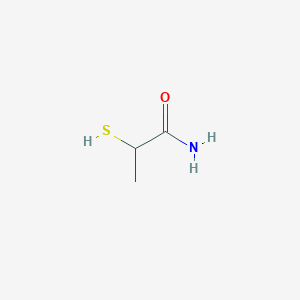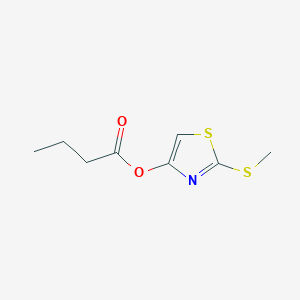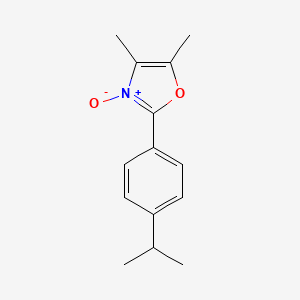
(4,6-Dichloropyrimidin-2-YL)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Dichloropyrimidin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C5H6Cl3N3 and a molecular weight of 214.48 g/mol . It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloropyrimidin-2-YL)methanamine hydrochloride typically involves the chlorination of pyrimidine derivatives. One common method is the step-wise replacement of leaving groups on an already constructed pyrimidine ring, such as 2,4,6-trichloropyrimidine . The reaction conditions often include the use of chlorinating agents and solvents under controlled temperatures to ensure the selective substitution of chlorine atoms at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors. These processes are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced analytical techniques, such as NMR, HPLC, and LC-MS, ensures the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4,6-Dichloropyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states of the pyrimidine ring.
Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Applications De Recherche Scientifique
(4,6-Dichloropyrimidin-2-YL)methanamine hydrochloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (4,6-Dichloropyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity . Additionally, it can act as a receptor antagonist by binding to receptor sites and preventing the binding of natural ligands, thus modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chloropyridin-4-yl)methanamine hydrochloride
- (4-chloropyrimidin-2-yl)methanamine hydrochloride
- (6-Methoxypyridin-2-yl)methanamine
Uniqueness
(4,6-Dichloropyrimidin-2-YL)methanamine hydrochloride is unique due to the presence of two chlorine atoms at positions 4 and 6 of the pyrimidine ring. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced binding affinity to certain biological targets . These characteristics make it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H6Cl3N3 |
|---|---|
Poids moléculaire |
214.48 g/mol |
Nom IUPAC |
(4,6-dichloropyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H5Cl2N3.ClH/c6-3-1-4(7)10-5(2-8)9-3;/h1H,2,8H2;1H |
Clé InChI |
UDKPMTFVPVBFDB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(N=C1Cl)CN)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)









![bicyclo[2.2.1]hept-2-ene;diisocyanate](/img/structure/B13907534.png)

